4-Bromo-2,6-dimethylphenol (CAS 2374-05-2) is a highly substituted halogenated phenol characterized by a para-bromo group and two ortho-methyl groups. In procurement and materials science, it is primarily valued as a specialized monomer for the synthesis of advanced polyphenylene ether (PPE/PPO) derivatives and as a sterically hindered building block for Suzuki-Miyaura cross-coupling[1]. The combination of the reactive bromine handle and the sterically shielded hydroxyl group allows for precise chemoselectivity, making it a critical precursor for amine-free polymers, complex biaryl ligands, and controlled chain-growth polymerization where standard unhindered phenols or unhalogenated xylenols fail to provide the necessary regiocontrol or catalyst compatibility[2].
Substituting 4-bromo-2,6-dimethylphenol with its closest analogs, such as 2,6-dimethylphenol or 4-bromophenol, fundamentally alters reaction pathways and downstream material properties. Standard 2,6-dimethylphenol polymerizes via oxidative coupling using copper-amine catalysts, which leaves basic amine residues that poison Lewis acid catalysts in subsequent functionalization steps[1]. Conversely, using 4-bromophenol removes the critical steric bulk provided by the ortho-methyl groups, leading to unwanted O-alkylation side reactions and differing polymer glass transition temperatures. For applications requiring strict regiocontrol, specific steric environments, or amine-free polymer backbones, the exact substitution pattern of 4-bromo-2,6-dimethylphenol is non-negotiable.
Commercial polyphenylene oxide (PPO) synthesized from 2,6-dimethylphenol relies on Cu-amine catalysts, which embed basic amine residues at the phenol termini. These residues completely shut down downstream silylation catalyzed by B(C6F5)3 [1]. In contrast, 4-bromo-2,6-dimethylphenol can undergo phase-transfer catalyzed polymerization to produce strictly amine-free PPO. This amine-free intermediate allows for quantitative coupling with dihydrosilanes using very low loadings of the boron catalyst [1].
| Evidence Dimension | Downstream Lewis acid catalyst viability |
| Target Compound Data | Yields amine-free PPO that allows quantitative B(C6F5)3-catalyzed silylation |
| Comparator Or Baseline | 2,6-Dimethylphenol (yields amine-contaminated PPO that completely inhibits B(C6F5)3) |
| Quantified Difference | 100% recovery of silylation catalyst activity vs. complete reaction shutdown |
| Conditions | B(C6F5)3 catalyzed polyetherification of dihydrosilanes and bis-phenols |
Procurement of this specific brominated monomer is essential for manufacturing hydrolytically stable polyaryloxysilanes where basic impurities cannot be tolerated.
The presence of two ortho-methyl groups in 4-bromo-2,6-dimethylphenol provides significant steric shielding to the phenolic hydroxyl group. Compared to unhindered analogs, this steric bulk suppresses unwanted O-alkylation under mild conditions; for instance, reactions with alkylating agents like ethyl bromoacetate that readily alkylate unhindered phenols are not viable with 4-bromo-2,6-dimethylphenol [1]. This allows the para-bromo site to be selectively engaged in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions without the mandatory addition and subsequent removal of hydroxyl protecting groups.
| Evidence Dimension | Steric suppression of O-alkylation |
| Target Compound Data | High steric hindrance (ortho-methyls) suppresses spontaneous O-alkylation under mild conditions |
| Comparator Or Baseline | Unhindered phenols (highly susceptible to competitive O-alkylation) |
| Quantified Difference | Elimination of protecting group steps in specific cross-coupling workflows |
| Conditions | Mild alkylation conditions (e.g., ethyl bromoacetate) in the presence of competing electrophiles |
Reduces synthetic steps and improves overall yield in the industrial scale-up of sterically hindered biaryl ligands and active pharmaceutical intermediates.
Attempting to brominate standard 2,6-dimethylphenol post-polymerization or in situ often yields a mixture of 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol, destroying regiocontrol . Procuring 4-bromo-2,6-dimethylphenol provides a pre-installed, singular reactive halogen handle at the para position. This exact substitution pattern is leveraged in the transformation of standard step-growth polymerization into living chain-growth polymerization (CGCP) via catalyst transfer, enabling the synthesis of well-defined block copolymers with narrow polydispersity that cannot be achieved with unhalogenated precursors[1].
| Evidence Dimension | Regiocontrol of the reactive site |
| Target Compound Data | 100% regioselectivity at the para position for controlled coupling |
| Comparator Or Baseline | 2,6-Dimethylphenol (requires harsh bromination yielding mixed 3,4-dibromo and 3,4,5-tribromo isomers) |
| Quantified Difference | Singular reactive site vs. mixed polyhalogenated isomers |
| Conditions | Precursor selection for controlled chain-growth polymerization (CGCP) |
Guarantees batch-to-batch reproducibility and precise molecular weight control in the production of advanced engineering plastics.
Because 4-bromo-2,6-dimethylphenol can be polymerized via phase-transfer catalysis without copper-amine catalysts, it is the required monomer for producing amine-free polyphenylene oxide (PPO). This intermediate is critical for downstream B(C6F5)3-catalyzed silylation, enabling the production of thermally and hydrolytically robust polyaryloxysilanes and siloxane copolymers [1].
The steric shielding provided by the ortho-methyl groups suppresses unwanted O-alkylation, making this compound an ideal precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is heavily procured for synthesizing bulky phosphine ligands and complex biaryl pharmaceutical intermediates where minimizing protecting-group chemistry is desired[2].
The precise para-bromo substitution allows this compound to function as a highly controlled monomer in catalyst-transfer polymerization. It is the material of choice when engineering well-defined block copolymers where standard step-growth oxidative coupling of 2,6-dimethylphenol would result in unacceptable polydispersity [3].
Irritant